Oral Bioactivity: hDDAH-1-IN-2 (sulfate) Demonstrates Orally Active Profile Absent in L-257 and L-291
hDDAH-1-IN-2 (sulfate) is characterized as an orally active hDDAH-1 inhibitor, enabling in vivo dosing via oral gavage without requiring parenteral administration . This represents a critical differentiation from the widely used benchmark DDAH1 inhibitors L-257 and L-291, which are not reported to possess oral bioavailability and have been primarily utilized via intraperitoneal or intravenous administration in animal studies. The 2024 comprehensive review of DDAH1 inhibitors explicitly notes that available inhibitors 'display unfavourable pharmacokinetics and have not been tested in humans' [1], underscoring the significance of oral activity as a distinguishing feature.
| Evidence Dimension | Oral bioavailability / oral activity |
|---|---|
| Target Compound Data | Orally active (qualitative designation per vendor specification) |
| Comparator Or Baseline | L-257, L-291: No oral bioavailability reported; require parenteral administration in published studies |
| Quantified Difference | Qualitative differentiation: target compound enables oral dosing route; comparators lack reported oral activity |
| Conditions | Vendor-specified property; in vivo rodent models for comparator compounds (L-257 tested in rat endotoxic shock via parenteral routes) |
Why This Matters
Oral activity enables chronic dosing paradigms in preclinical disease models and reduces experimental variability associated with repeated parenteral injections, directly impacting study design feasibility and translational relevance.
- [1] Doman AJ, Perkins MV, Tommasi S, Mangoni AA, Nair PC. Recent advances in DDAH1 inhibitor design and discovery: insights from structure-activity relationships and X-ray crystal structures. RSC Adv. 2024;14:9619-9630. View Source
